molecular formula C16H14 B073633 2,7-Dimethylphenanthrene CAS No. 1576-69-8

2,7-Dimethylphenanthrene

Cat. No.: B073633
CAS No.: 1576-69-8
M. Wt: 206.28 g/mol
InChI Key: BKPXLOGIVVCOHT-UHFFFAOYSA-N
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Description

2,7-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₄. It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 2 and 7 positions on the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to ensure selective alkylation at the 2 and 7 positions .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,7-Dimethylphenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially causing mutations or other genetic effects. Additionally, it can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2,7-Dimethylphenanthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This distinct structure can lead to different biological activities and applications compared to other dimethylphenanthrene isomers .

Properties

IUPAC Name

2,7-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPXLOGIVVCOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061798
Record name 2,7-Dimethylphenanthrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1576-69-8
Record name 2,7-Dimethylphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1576-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dimethylphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-DIMETHYLPHENANTHRENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407670
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-DIMETHYLPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDG2RR27CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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